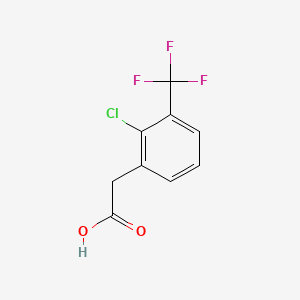

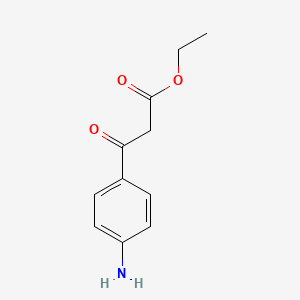

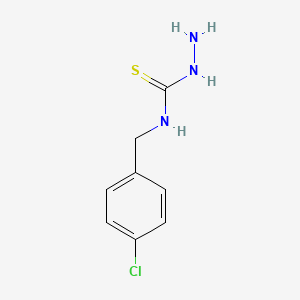

4-(4-Nitrophenyl)thiomorpholine

Übersicht

Beschreibung

4-(4-Nitrophenyl)thiomorpholine is a compound that has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The crystal and molecular structures of the title compound have not been described thus far .

Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Molecular Structure Analysis

In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the title compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis

The title compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity : 4-Thiomorpholine derivatives have been explored for their antimicrobial properties. The synthesis process involves nucleophilic substitution reactions and testing for antimicrobial activity. This research is significant in the development of new bioactive molecules with reduced toxicity (D. Kardile & N. Kalyane, 2010).

- Catalysis and Material Science : A study has demonstrated the use of a hydrogel containing a thioether group, synthesized from N-metacrylamido thiomorpholine, as a selective support material for the preparation of gold nanoparticles. This material showed high catalytic activity for the reduction of 4-nitrophenol, highlighting its potential in catalytic applications and material science (P. Ilgin, O. Ozay, & H. Ozay, 2019).

Reactivity Studies : Research on the reactivity of thiomorpholine and its derivatives, such as 4-nitrophenyl thiomorpholine, includes investigations into their transformation into N-Aminothiomorpholines and reactions with various compounds like aldehydes or ketones. These studies are crucial for understanding the chemical behavior of thiomorpholine derivatives in various contexts (F. Asinger, A. Saus, & M. V. Wachtendonk, 1980).

Enantioselective Synthesis : The role of 4-nitrophenyl esters, including derivatives of thiomorpholine, in the enantioselective synthesis process has been explored. This research contributes to the field of asymmetric synthesis, which is significant in the development of pharmaceuticals and fine chemicals (Jude N. Arokianathar et al., 2018).

Electrochemical Sensors : The use of 4-nitrophenyl derivatives in the development of electrochemical sensors, such as those for the detection of NADH, has been reported. This research is vital for advancements in analytical chemistry and biosensing technologies (J. Harper et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic , antimigraine drugs , kinase inhibitors , reverse transcriptase inhibitors , and antibiotic , antifungal , and antimycobacterial agents .

Mode of Action

It is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Biochemical Pathways

The compound is known to be a useful building block in medicinal chemistry, implying that it may be involved in various biochemical reactions depending on the specific context of its use .

Pharmacokinetics

The thiomorpholine group in the compound serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation . This suggests that the compound may have good bioavailability.

Result of Action

Given its role as a precursor in medicinal chemistry, it is likely that its effects would vary depending on the specific context of its use .

Action Environment

The compound’s solid-state structure is markedly different from that of its morpholine analogue, suggesting that its behavior may be influenced by its physical and chemical environment .

Biochemische Analyse

Biochemical Properties

4-(4-Nitrophenyl)thiomorpholine plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a precursor for 4-thiomorpholinoaniline, which is involved in amide-coupling reactions . The compound’s interactions with biomolecules are primarily mediated through nucleophilic aromatic substitution reactions, hydrogen bonding, and aromatic stacking .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact kinase inhibitors, reverse transcriptase inhibitors, and other cellular targets, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds and face-to-face aromatic stacking . These interactions contribute to its stability and activity in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, with potential implications for its use in medicinal chemistry .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, beyond which the compound’s toxicity increases significantly .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for its function in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular activity and function .

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHIMRCEUXJBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389539 | |

| Record name | 4-(4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90254-22-1 | |

| Record name | 4-(4-Nitrophenyl)thiomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90254-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-nitrophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)

![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)

![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)